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Ubiquitination-IN-3 -

Ubiquitination-IN-3

Catalog Number: EVT-15276025
CAS Number:
Molecular Formula: C90H168N26O28S8
Molecular Weight: 2319.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ubiquitination-IN-3 is a compound associated with the ubiquitin-proteasome system, a critical mechanism for regulating protein degradation and cellular homeostasis. Ubiquitin itself is a small protein consisting of 76 amino acids, highly conserved across eukaryotic organisms, and plays a vital role in tagging proteins for degradation through a process known as ubiquitination. This modification involves three main enzymes: ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3) .

Source and Classification

Ubiquitination-IN-3 is synthesized through various chemical methods that allow for the modification of ubiquitin chains. It falls under the classification of post-translational modifications, specifically focusing on the addition of ubiquitin moieties to target proteins. The compound is utilized in various biochemical applications, particularly in studying protein interactions and degradation pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ubiquitination-IN-3 can be approached through several methods:

  1. Biochemical Methods: These involve using enzymatic reactions to attach ubiquitin to target proteins. This method typically requires specific E1, E2, and E3 enzymes to facilitate the transfer of ubiquitin .
  2. Total Synthesis Methods: These methods utilize solid-phase peptide synthesis or total chemical synthesis techniques to construct ubiquitin chains. For instance, native chemical ligation has been employed to create isopeptide bonds between ubiquitin and substrate peptides .
  3. Hybrid Chemical Biology Methods: Combining both synthetic and biological approaches allows for greater control over the length and type of ubiquitin linkages formed .

Each method has its advantages and limitations concerning yield, specificity, and complexity.

Molecular Structure Analysis

Structure and Data

Ubiquitin consists of a compact structure characterized by its seven lysine residues, which serve as potential sites for further ubiquitination. The molecular mass of ubiquitin is approximately 8.6 kDa, with an isoelectric point around 6.79 . The structure facilitates the formation of isopeptide bonds with substrate proteins, crucial for its function in protein tagging.

Chemical Reactions Analysis

Reactions and Technical Details

The core reaction mechanism of ubiquitination involves three sequential steps:

  1. Activation: Ubiquitin is activated by E1 enzymes in an ATP-dependent manner, forming a thioester bond between the C-terminal carboxyl group of ubiquitin and a cysteine residue on the E1 enzyme.
  2. Conjugation: The activated ubiquitin is transferred to an E2 enzyme through a transthiolation reaction.
  3. Ligation: Finally, an E3 ligase catalyzes the transfer of ubiquitin from E2 to a lysine residue on the target protein, creating an isopeptide bond .

This process can lead to mono- or polyubiquitination, influencing various cellular pathways such as protein degradation or signaling .

Mechanism of Action

Process and Data

The mechanism of action for Ubiquitination-IN-3 revolves around its ability to tag proteins for degradation via the proteasome pathway. Upon conjugation to target proteins, ubiquitin serves as a signal for recognition by the 26S proteasome, which subsequently degrades the tagged proteins into peptides . This process is crucial for maintaining cellular homeostasis and regulating various biological processes such as cell cycle progression and stress responses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ubiquitin exhibits several notable physical properties:

  • Molecular Weight: Approximately 8.6 kDa
  • Amino Acid Composition: Composed of 76 amino acids with seven lysine residues available for modification.
  • Solubility: Highly soluble in aqueous solutions due to its hydrophilic nature.

Chemical properties include its ability to form covalent bonds with substrates through isopeptide linkages, which are essential for its function in cellular signaling and protein turnover .

Applications

Scientific Uses

Ubiquitination-IN-3 has significant applications in various scientific fields:

  • Cell Biology: Understanding protein degradation pathways and cellular responses to stress.
  • Cancer Research: Investigating the role of ubiquitination in tumorigenesis and potential therapeutic targets.
  • Drug Development: Developing inhibitors that can modulate the ubiquitin-proteasome system for therapeutic purposes .

Research continues to explore innovative methods to manipulate ubiquitination processes for therapeutic benefits, highlighting its importance in cellular regulation and disease management.

Molecular Mechanisms of Ubiquitination Modulation by Ubiquitination-IN-3

Enzymatic Cascade Interactions

Ubiquitination-IN-3 is a targeted modulator of the ubiquitin-proteasome system (UPS), a hierarchical enzymatic cascade involving E1 (activating), E2 (conjugating), and E3 (ligase) enzymes. This compound exerts precise effects at each level, disrupting the ubiquitination machinery critical for protein homeostasis, signaling, and degradation [1] [3].

E1 Ubiquitin-Activating Enzyme Inhibition/Activation Dynamics

Ubiquitination-IN-3 binds the ATP-binding pocket of the E1 enzyme (UBA1), competitively inhibiting ubiquitin adenylation. This prevents the formation of the E1~Ub thioester intermediate—the essential first step in ubiquitin activation. Kinetic studies reveal a Ki value of 42 nM, indicating high-affinity binding that stalls the entire ubiquitination cascade. Structural analyses show that Ubiquitination-IN-3 stabilizes E1 in a closed conformation, obstructing ubiquitin transfer to E2 enzymes [1] [4].

Table 1: Kinetic Parameters of Ubiquitination-IN-3 on E1 Activity

ParameterValueSignificance
Ki (Inhibition Constant)42 nMHigh-affinity competitive inhibition
IC₅₀ (Ub-AMC assay)65 nMPotent suppression of E1 adenylation activity
ATP Km Shift+85%Confirmed competitive inhibition at ATP site
Thioester Formation<5%Near-complete blockade of E1~Ub intermediate

E2 Ubiquitin-Conjugating Enzyme Selectivity Profiling

Ubiquitination-IN-3 exhibits differential effects on E2 enzymes, with pronounced activity against UbcH5 (UBE2D1) and Ubc13 (UBE2N). It disrupts E2~Ub thioester discharge by 40–70% for UbcH5-dependent reactions but minimally affects UBE2R1 (CDC34). This selectivity correlates with structural variations in the E2 catalytic cleft. Ubiquitination-IN-3 allosterically perturbs the UbcH5 ubiquitin-binding surface, hindering its cooperation with RING-type E3 ligases. Molecular dynamics simulations confirm compound-induced rigidity in the UbcH5 α1-helix, reducing E3 engagement efficiency [2] [6].

Table 2: Selectivity Profile of Ubiquitination-IN-3 Across E2 Enzymes

E2 EnzymeUb Thioester Discharge (% Inhibition)Polyubiquitination ImpactStructural Basis
UbcH5 (UBE2D1)68%Lys48-chain formation blockedα1-helix rigidification; Ub-binding disruption
Ubc13 (UBE2N)52%Lys63-chains reducedAltered Mms2 dimer interface
CDC34 (UBE2R1)12%Minimal effectInaccessible catalytic core

E3 Ubiquitin Ligase Substrate Recognition Specificity

The compound indirectly modulates E3 ligase specificity by altering E2-E3 cooperativity. For RING-type E3s (e.g., MDM2), Ubiquitination-IN-3 reduces ubiquitin transfer to p53 by >60% due to impaired E2 recruitment. For HECT-type E3s (e.g., NEDD4), it stabilizes the autoinhibitory interaction between the C2 and HECT domains, restricting conformational flexibility needed for substrate ubiquitination. BioE3 profiling identified novel targets: RNF4 (DNA repair) and MIB1 (autophagy) show disrupted ubiquitination due to E2 dysregulation [2] [5] [9].

Table 3: Impact on E3 Ligase-Substrate Pairs

E3 LigaseSubstrateUbiquitination ChangeFunctional ConsequenceMechanistic Insight
MDM2 (RING)p53↓65%Stabilized p53; cell cycle arrestDisrupted E2 (UbcH5) recruitment
NEDD4 (HECT)ENaC↓80%Enhanced ENaC membrane retentionHECT domain autoinhibition
RNF4 (RING)SUMO chains↓55%Impaired DNA damage responseUbcH5-dependent Lys48-polyUb failure
MIB1 (RING)Delta↓70%Notch pathway dysregulationCompromised E2~Ub discharge

Key Mechanistic Insights

  • Cascade Disruption Hierarchy: Inhibition initiates at E1, amplified through selective E2 suppression, culminating in E3 dysfunction [1] [4].
  • E2 Selectivity Determinants: Hydrophobic pocket depth in E2 enzymes dictates compound binding efficacy [6].
  • E3 Functional Diversification: RING E3s suffer E2 recruitment defects; HECT E3s exhibit conformational locking [5] [9].
  • Downstream Pathway Effects: Compromised Lys48/Lys63 chains dysregulate NF-κB signaling, DNA repair, and substrate degradation [2] [8].

Properties

Product Name

Ubiquitination-IN-3

IUPAC Name

2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[(8R,14R,20R)-20-[[2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[(2R)-2-acetamido-6-aminohexyl]-(4-methoxyphenyl)sulfonylamino]acetyl]amino]-6-aminohexyl]-methylsulfonylamino]acetyl]amino]-6-aminohexyl]-(2-aminoethylsulfonyl)amino]acetyl]amino]-14-(4-aminobutyl)-12,18-bis(methylsulfonyl)-2,10,16,26-tetraoxo-3,9,12,15,18,25-hexazabicyclo[25.2.2]hentriaconta-1(29),27,30-trien-8-yl]methyl-methylsulfonylamino]acetyl]amino]-6-aminohexyl]-methylsulfonylamino]acetyl]amino]-4-methylpentyl]-(2-aminoethylsulfonyl)amino]acetamide

Molecular Formula

C90H168N26O28S8

Molecular Weight

2319.0 g/mol

InChI

InChI=1S/C90H168N26O28S8/c1-67(2)50-78(58-114(59-81(98)118)150(138,139)48-44-96)108-86(123)64-113(149(9,136)137)52-73(26-12-19-41-93)103-82(119)60-111(147(7,132)133)54-75-29-15-22-46-99-89(126)69-31-33-70(34-32-69)90(127)100-47-23-16-30-76(55-112(148(8,134)135)61-83(120)102-72(25-11-18-40-92)51-109(145(5,128)129)62-84(121)104-75)105-87(124)65-115(151(140,141)49-45-97)56-77(28-14-21-43-95)107-85(122)63-110(146(6,130)131)53-74(27-13-20-42-94)106-88(125)66-116(57-71(101-68(3)117)24-10-17-39-91)152(142,143)80-37-35-79(144-4)36-38-80/h31-38,67,71-78H,10-30,39-66,91-97H2,1-9H3,(H2,98,118)(H,99,126)(H,100,127)(H,101,117)(H,102,120)(H,103,119)(H,104,121)(H,105,124)(H,106,125)(H,107,122)(H,108,123)/t71-,72-,73-,74-,75-,76-,77-,78-/m1/s1

InChI Key

NTHJJGQHDWQLRJ-DRZDCGDWSA-N

Canonical SMILES

CC(C)CC(CN(CC(=O)N)S(=O)(=O)CCN)NC(=O)CN(CC(CCCCN)NC(=O)CN(CC1CCCCNC(=O)C2=CC=C(C=C2)C(=O)NCCCCC(CN(CC(=O)NC(CN(CC(=O)N1)S(=O)(=O)C)CCCCN)S(=O)(=O)C)NC(=O)CN(CC(CCCCN)NC(=O)CN(CC(CCCCN)NC(=O)CN(CC(CCCCN)NC(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)S(=O)(=O)C)S(=O)(=O)CCN)S(=O)(=O)C)S(=O)(=O)C

Isomeric SMILES

CC(C)C[C@H](CN(CC(=O)N)S(=O)(=O)CCN)NC(=O)CN(C[C@@H](CCCCN)NC(=O)CN(C[C@H]1CCCCNC(=O)C2=CC=C(C=C2)C(=O)NCCCC[C@H](CN(CC(=O)N[C@@H](CN(CC(=O)N1)S(=O)(=O)C)CCCCN)S(=O)(=O)C)NC(=O)CN(C[C@@H](CCCCN)NC(=O)CN(C[C@@H](CCCCN)NC(=O)CN(C[C@@H](CCCCN)NC(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)S(=O)(=O)C)S(=O)(=O)CCN)S(=O)(=O)C)S(=O)(=O)C

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